
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms in its structure, which significantly alters its chemical and physical properties compared to its carbon-based counterparts. The unique structure of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- typically involves the reaction of 1,5-diethyl- and 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ones with monoterpenoid aldehydes . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound are maintained.
Analyse Des Réactions Chimiques
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its derivatives have shown potential as antiviral and anticancer agents . In medicine, it is being explored for its analgesic properties . Additionally, this compound has industrial applications as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its analgesic effect is believed to be due to its interaction with cannabinoid receptors in the nervous system . The compound’s antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- can be compared with other diazaadamantane derivatives, such as 1,3,5-triazaadamantane and its phosphorus-containing analogs . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, phosphorus-containing diazaadamantanes have shown significant antitumor activity, whereas 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- is more notable for its analgesic and antiviral properties .
Propriétés
Numéro CAS |
17135-40-9 |
|---|---|
Formule moléculaire |
C22H26N2O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2,2-dimethyl-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C22H26N2O/c1-20(2)23-13-21(17-9-5-3-6-10-17)14-24(20)16-22(15-23,19(21)25)18-11-7-4-8-12-18/h3-12,19,25H,13-16H2,1-2H3 |
Clé InChI |
AHQHHTGIDVUJMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(N2CC3(CN1CC(C2)(C3O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




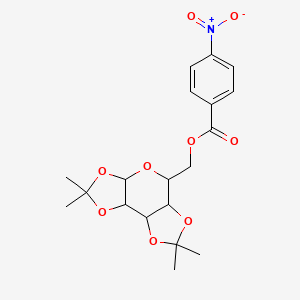
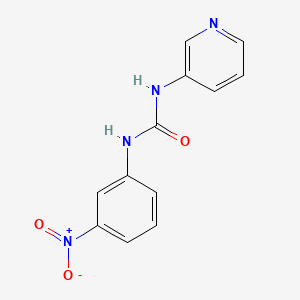
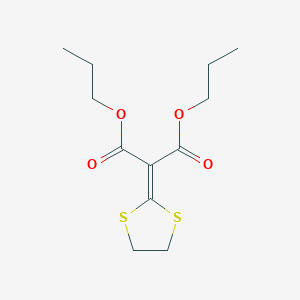
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)

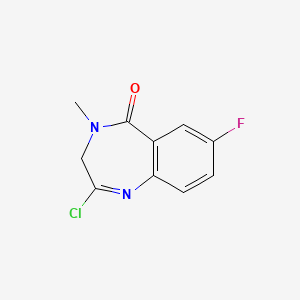

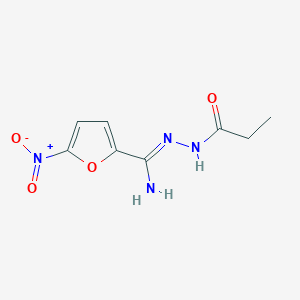
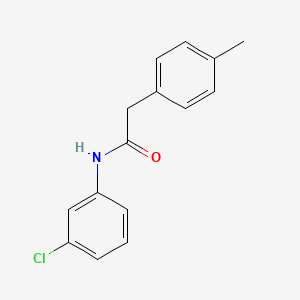
![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)

![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
